4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide
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Overview
Description
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with an acetyl group, a sulfonyl group, and a pyridinylbenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.
Mode of Action
It is likely that the compound interacts with its target organism,Mycobacterium tuberculosis H37Ra, leading to inhibition of its growth .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways ofMycobacterium tuberculosis H37Ra, leading to its growth inhibition .
Result of Action
It is likely that the compound inhibits the growth ofMycobacterium tuberculosis H37Ra, leading to its potential anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the acetylation of piperazine, followed by sulfonylation to introduce the sulfonyl group. The final step involves coupling the sulfonylated piperazine with a pyridinylbenzamide derivative under appropriate reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the acetyl or sulfonyl groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide: This compound is structurally similar but has the pyridinyl group attached at a different position on the benzamide moiety.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound with a piperazine ring and potential biological activities.
Uniqueness
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14(23)21-10-12-22(13-11-21)27(25,26)16-7-5-15(6-8-16)18(24)20-17-4-2-3-9-19-17/h2-9H,10-13H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIYSHRWEMAJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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